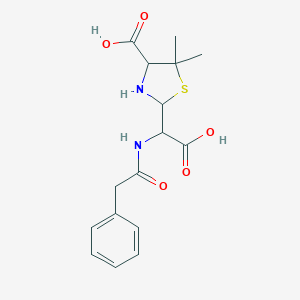

4-Methylindolin-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Methylindolin-2-one and related compounds involves various chemical routes. For example, a palladium-mediated high-yielding synthesis from 2-allylnitrobenzene and hydrazine offers a novel approach for producing substituted 2-methylindoline derivatives, suggesting a method that could potentially be adapted for 4-Methylindolin-2-one (Chang, Chen, & Chan, 2014). Additionally, other methodologies include palladium-catalyzed carbonylation-hydroamination reactions and phase-transfer catalyzed reactions which might be applied to the synthesis of similar structures (Cao, McNamee, & Alper, 2008); (Munoz et al., 2016).

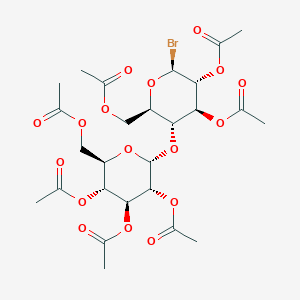

Molecular Structure Analysis

The molecular structure of 4-Methylindolin-2-one is characterized by specific features which impact its reactivity and interaction with other compounds. While direct studies on this molecule might be scarce, analysis methods and structural characteristics can be inferred from related compounds. Techniques such as microanalysis, UV, GC/MS, IR, and NMR are typically used to characterize similar molecules, providing insights into the molecular framework and electron distribution (Peyrot et al., 2001).

Chemical Reactions and Properties

4-Methylindolin-2-one participates in various chemical reactions due to its active sites and structural configuration. Studies on similar compounds have shown that they can undergo processes such as desilylation, cross-coupling, and hydroamidation under aqueous conditions, which may also apply to 4-Methylindolin-2-one due to its related chemical structure (Munoz et al., 2016).

Physical Properties Analysis

The physical properties of 4-Methylindolin-2-one, such as solubility, melting point, and boiling point, are crucial for its application in different chemical processes. Although specific data on 4-Methylindolin-2-one may not be readily available, the properties of similar molecules can provide a baseline for expectations and experimental conditions (Kovalenko et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Methylindolin-2-one, including its reactivity with various reagents, stability under different conditions, and its role in synthesis reactions, are key to understanding its utility in chemical syntheses and applications. The reactivity of similar compounds, such as reactions involving palladium-catalyzed processes or copper-catalyzed syntheses, provides insights into how 4-Methylindolin-2-one might behave under similar conditions (Song et al., 2009).

Applications De Recherche Scientifique

Synthesis of Oxygenated 2-Methylindolines : A study developed a palladium-mediated synthesis method for oxygenated 2-methylindolines, providing an alternative approach for synthesizing substituted 2-methylindoline (Chang, Chen, & Chan, 2014).

Electrochemical Reduction of N-Nitrosamines : Research on the electrochemical reduction of 1-nitroso 2-methylindoline in acidic media led to the formation of 1-amino 2-methylindoline, a key compound in medicinal chemistry (Jacob, Moinet, & Tallec, 1982).

Precursor for Antihypertension Drugs : 1-Amino-2-methylindoline, used in antihypertension drug synthesis, reacts with monochloramine to form 1-amino-2-methylindole and azo(2-methyl)indoline. This study contributes to understanding the synthesis of heterocyclic derivatives (Peyrot et al., 2001).

Cognition-Enhancing Properties : Compounds like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, related to 2-methylindoline, have shown positive effects in cognitive enhancement and anxiolytic activity models, making them potential candidates for treating cognitive disorders (Lin et al., 1997).

Analysis in Electrochemical Reactors : The electrochemical reduction of N-nitroso-2-methylindoline to N-amino-2-methylindoline in a batch stirred-tank electrochemical reactor showed that product yield is sensitive to various parameters, highlighting the complexity of coupled chemical reactions (Weise et al., 1986).

Kinetics in the Raschig Process : The oxidation of 1-amino-2-methylindoline by chloramine was studied to optimize the Raschig process, important for synthesizing indolic hydrazines (Elkhatib et al., 2002).

Degradation of Biocides in Wastewater : The study on the electrochemical degradation of Methylisothiazolinone, a biocide, included insights into the degradation kinetics and pathway, contributing to environmental chemistry (Wang et al., 2019).

Antitumor Agents : Several studies focused on synthesizing and evaluating derivatives of methylisatin and related compounds as potent antitumor agents, providing insights into the development of new cancer treatments (Chang et al., 2009; Chou et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

4-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-2-4-8-7(6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRZZPHRQZGXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503240 | |

| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylindolin-2-one | |

CAS RN |

13220-46-7 | |

| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)